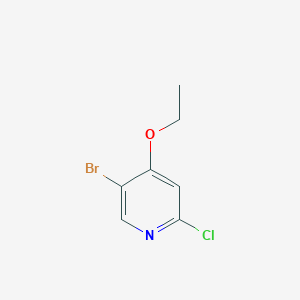

5-Bromo-2-chloro-4-ethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKMQYWWXDYKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743669 | |

| Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-48-5 | |

| Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Bromo-2-chloro-4-ethoxypyridine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-ethoxypyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and safe handling of this compound. As a substituted halopyridine, this compound represents a potentially valuable building block for medicinal chemistry and drug development, offering multiple reactive sites for synthetic diversification. Due to the limited availability of published data for this specific molecule, this document synthesizes information from structurally analogous compounds and outlines the authoritative analytical methodologies required for its full characterization. We present predicted properties, detailed experimental protocols for spectroscopic and chromatographic analysis, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for its application in complex organic synthesis.

Introduction to Halogenated Pyridines

Substituted pyridines are a cornerstone of modern pharmaceutical design, forming the core scaffold of numerous approved drugs. The strategic placement of halogen atoms on the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and pharmacological profile. The presence of bromine and chlorine atoms, as in this compound, creates distinct reactive centers that can be selectively functionalized.[1] The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the electron-deficient C2 position is susceptible to nucleophilic aromatic substitution (SNAr).[1] This differential reactivity allows for a stepwise and controlled approach to building molecular complexity, making such compounds highly sought-after intermediates in the synthesis of novel chemical entities.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for all subsequent analysis.

Caption: Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 1289005-72-6 | [2] |

| Molecular Formula | C₇H₇BrClNO | - |

| Molecular Weight | 236.49 g/mol | - |

Physicochemical Properties

Direct experimental data for this compound is not widely published. The following table summarizes key properties based on data from closely related analogues like 5-Bromo-2-chloro-4-methylpyridine and general principles of physical organic chemistry.

Table 2: Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Rationale & Remarks |

|---|---|---|

| Appearance | White to light yellow or gray solid | Analogous compounds like 5-Bromo-2-chloro-4-methylpyridine appear as gray to white solids.[3] |

| Melting Point | 29-31 °C (for methyl analogue) | The ethoxy group may slightly alter the crystal lattice energy compared to the methyl analogue.[4] |

| Boiling Point | 239.4 ± 35.0 °C at 760 mmHg (for methyl analogue) | Expected to be a high-boiling liquid or low-melting solid under standard pressure.[5] |

| Density | ~1.6 g/cm³ | Based on the density of 1.624 g/mL for the methyl analogue.[4] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane. Sparingly soluble in water. | The hydrophobic pyridine core and halogens, combined with the polar ether and nitrogen, suggest solubility in a range of organic solvents. |

| LogP | 2.82 (for methyl analogue) | Indicates moderate hydrophobicity.[5] The ethoxy group will likely increase this value slightly compared to the methyl analogue. |

Analytical Characterization Workflow

A rigorous, multi-technique approach is essential to confirm the identity, purity, and structure of this compound.

Caption: Figure 2: A typical workflow for the comprehensive analytical characterization of a synthetic intermediate.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of organic compounds.

Protocol: HPLC Method Development

-

Column Selection : A reversed-phase C18 column is a primary choice. For pyridine-containing compounds, which can exhibit peak tailing on silica-based columns, a mixed-mode column (e.g., Primesep 100) can provide superior peak shape without ion-pairing reagents.[6][7]

-

Mobile Phase : Start with a gradient elution using acetonitrile and water. A small amount of acid (e.g., 0.05% sulfuric acid or 0.1% formic acid) in the mobile phase is often necessary to protonate the pyridine nitrogen, ensuring sharp, symmetrical peaks.[7]

-

Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent mixture to create a 1 mg/mL stock solution.

-

Detection : Use a UV detector set to 250-270 nm, where the pyridine ring is expected to absorb.

-

Analysis : Inject the sample and run the gradient. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expected Spectral Features:

-

¹H NMR :

-

A triplet (~1.4 ppm) and a quartet (~4.1 ppm) corresponding to the ethyl protons of the ethoxy group.

-

Two singlets in the aromatic region (likely between 7.0 and 8.5 ppm) for the two protons on the pyridine ring. The exact chemical shifts are influenced by the surrounding electron-withdrawing halogens.

-

-

¹³C NMR :

-

Signals for the two ethyl carbons.

-

Five distinct signals for the pyridine ring carbons, with their chemical shifts heavily influenced by the attached substituents (Cl, Br, O-ethyl, and N). The carbons directly bonded to the halogens (C2 and C5) will be particularly revealing.

-

Protocol: NMR Data Acquisition [8]

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition : Use a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be required due to the low natural abundance of the ¹³C isotope. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

MS provides crucial information about the compound's molecular weight and elemental composition.

Expected Spectral Features:

-

Molecular Ion (M⁺) : A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in characteristic M, M+2, and M+4 peaks with predictable intensity ratios, serving as a definitive signature for the presence of one Br and one Cl atom.[8]

-

Fragmentation : Common fragmentation pathways would likely involve the loss of an ethyl radical (M-29), an ethoxy radical (M-45), or subsequent loss of halogen atoms.

Protocol: MS Data Acquisition

-

Ionization Method : Electrospray ionization (ESI) in positive mode is suitable for analyzing pyridine compounds, as the nitrogen atom is readily protonated to form [M+H]⁺.

-

Sample Infusion : Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer.

-

Analysis : Acquire a full scan spectrum to identify the molecular ion cluster. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Chemical Reactivity Profile

The synthetic utility of this compound is defined by the differential reactivity of its two carbon-halogen bonds.

Caption: Figure 3: Key reaction pathways illustrating the chemoselective functionalization of the C-Br and C-Cl bonds.

-

Palladium-Catalyzed Cross-Coupling : The C5-Br bond is the primary site for reactions like Suzuki, Stille, or Buchwald-Hartwig amination. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at this position.[1]

-

Nucleophilic Aromatic Substitution (SNAr) : The C2-Cl bond is activated by the electron-withdrawing effect of the ring nitrogen. It will readily react with strong nucleophiles, such as amines or alkoxides, typically at elevated temperatures.[1]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety precautions are mandatory. The following guidelines are based on safety data for structurally similar chemicals.

Table 3: Safety and Handling Procedures

| Aspect | Guideline | References |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, nitrile gloves, and safety glasses or goggles are required. | [9][10][11] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [9][10][12] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [9][10][11] |

| First Aid (Skin) | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. | [9][10][11] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor. | [9][11] |

| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances. | [9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[9][10] |

Conclusion

This compound is a halogenated pyridine with significant potential as a versatile intermediate for chemical synthesis. While direct published data on its properties is sparse, a clear analytical path for its complete characterization can be established based on established methodologies for analogous compounds. Its defining features are the two distinct halogenated sites, which allow for selective, stepwise functionalization via cross-coupling and SNAr reactions. Adherence to rigorous analytical workflows and strict safety protocols is paramount when working with this and similar research chemicals.

References

- AK Scientific, Inc. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Safety Data Sheet.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.

- ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis.

- National Center for Biotechnology Information. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PubChem Compound Database.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine.

- LookChem. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS).

- Fisher Scientific. (2024). 5-Bromo-2-chloro-3-fluoropyridine Safety Data Sheet.

- BenchChem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.

- Thermo Fisher Scientific. (n.d.). 5-Bromo-2-chloropyrimidine Safety Data Sheet.

- ChemWhat. (n.d.). 5-BroMo-2-chloro-4-ethoxypyriMidine CAS#: 1289005-72-6.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.

- BenchChem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- Chem-Impex International. (n.d.). 5-Bromo-2-chloro-4-methylpyridine.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methylpyridine 97%.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.

- Occupational Safety and Health Administration. (1991). Pyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]

- 5. innospk.com [innospk.com]

- 6. helixchrom.com [helixchrom.com]

- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-bromo-2-chloro-4’-ethoxydiphenylmethane Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyridine (CAS: 52311-48-5): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: 5-Bromo-2-chloro-4-ethoxypyridine is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core, a privileged scaffold in medicinal chemistry, is substituted with two distinct halogen atoms and an ethoxy group, offering a versatile platform for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and applications, with a focus on its role as a valuable building block in drug discovery. Detailed experimental insights and protocols are provided to support researchers in leveraging this compound's unique properties for the development of novel chemical entities.

Section 1: Introduction to this compound

Chemical Identity and Structure

This compound is a disubstituted halopyridine. The pyridine ring's inherent electron-deficient nature is further modulated by the presence of a chloro group at the C2 position, a bromo group at the C5 position, and an electron-donating ethoxy group at the C4 position. This specific arrangement of functional groups dictates its reactivity, allowing for selective chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 52311-48-5 | [3] |

| Molecular Formula | C₇H₇BrClNO | [4] |

| Molecular Weight | 236.49 g/mol | [4] |

| Appearance | Off-white to yellow powder (typical for similar compounds) | [5] |

| Storage | Sealed in dry, Room Temperature | [4] |

Significance in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug design, present in numerous FDA-approved drugs.[2][6] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a privileged structure. Halogenated pyridines, such as this compound, are particularly valuable as they serve as versatile intermediates. The two different halogen atoms provide orthogonal handles for sequential, site-selective modifications, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[5][7] This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) during lead optimization.

Section 2: Synthesis and Manufacturing

Synthetic Strategy

The logical precursor is 2-chloro-4-ethoxypyridine. The ethoxy group at the C4 position and the nitrogen atom in the ring are ortho-, para-directing for electrophilic aromatic substitution, while the chloro group is deactivating. The C5 position is sterically accessible and electronically activated for bromination.

Detailed Synthetic Protocol (Analogous Method)

This protocol is adapted from a verified synthesis of a similar compound and serves as a robust starting point for optimization.[8]

Reaction: Bromination of 2-chloro-4-ethoxypyridine.

Reagents & Materials:

-

2-chloro-4-ethoxypyridine (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.0 equiv.)

-

Concentrated Sulfuric Acid

-

Ice

-

8N Sodium Hydroxide (NaOH) solution

-

Chloroform (or Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Brine solution

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-ethoxypyridine (1.0 equiv.) in concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C.

-

Bromination: Add N-Bromosuccinimide (1.0 equiv.) to the solution in small portions, ensuring the temperature remains below 5 °C.

-

Causality Insight: The use of concentrated sulfuric acid as a solvent protonates the pyridine nitrogen, further activating the ring for electrophilic attack, while also protonating the NBS to generate a potent electrophilic bromine species. Portion-wise addition of NBS under cooling is crucial to control the exothermicity of the reaction.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C and then gradually warm to 55 °C. Maintain this temperature for approximately 3 hours.

-

Monitoring: The reaction progress should be monitored by a suitable technique such as TLC or LC-MS to confirm the consumption of the starting material.

-

Workup & Quenching: After completion, carefully pour the reaction mixture into a beaker containing crushed ice. This step quenches the reaction and dilutes the strong acid.

-

Neutralization: Slowly neutralize the acidic solution by adding 8N aqueous sodium hydroxide until the pH is alkaline. This step is highly exothermic and must be performed with cooling and caution. The product will often precipitate as a solid or oil.

-

Extraction: Extract the product from the aqueous mixture with chloroform or dichloromethane (3x volumes). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of hexane:ethyl acetate (e.g., starting from 9:1) to yield pure this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two carbon-halogen bonds.

Overview of Reactive Sites

-

C5-Br Bond: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[9] This is due to the bond dissociation energies (C-Cl > C-Br).[10] Therefore, the C5-Br bond is the more reactive site for oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at this position under mild conditions.[9]

-

C2-Cl Bond: The C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[11][12] While less reactive than the C-Br bond in cross-coupling, the C-Cl bond can be engaged under more forcing conditions or with specialized catalyst systems.[13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 52311-48-5|this compound|BLD Pharm [bldpharm.com]

- 4. 5-溴-2-氯-4-乙氧基吡啶 - CAS:52311-48-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Functional Group Reactivity of 5-Bromo-2-chloro-4-ethoxypyridine

Abstract: 5-Bromo-2-chloro-4-ethoxypyridine is a highly versatile trifunctional building block pivotal in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three key functional groups: a C5-bromine, a C2-chlorine, and a C4-ethoxy group, all situated on an electron-deficient pyridine core. This guide provides a comprehensive analysis of the chemoselectivity inherent to this scaffold, offering field-proven insights and detailed protocols for its strategic functionalization. We will explore the hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions, the potential for nucleophilic aromatic substitution, and the stability of the ancillary functional groups, thereby equipping researchers with the predictive understanding necessary for efficient molecular design and synthesis.

Introduction and Structural Overview

This compound presents a unique chemical scaffold for synthetic chemists. The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, activates attached halogen atoms toward both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).[1][2] The critical challenge and opportunity lie in achieving selective functionalization of the two distinct halogen atoms: the bromine at the C5 position and the chlorine at the C2 position. Understanding the electronic and steric factors governing the reactivity of each site is paramount for its successful application in multi-step synthetic sequences.[3]

The Hierarchy of Halogen Reactivity: C5-Br vs. C2-Cl

The primary determinant of chemoselectivity in cross-coupling reactions involving this compound is the differential reactivity of the carbon-halogen bonds. This reactivity is fundamentally governed by bond dissociation energies (BDEs), which dictate the ease of the rate-determining oxidative addition step to a Pd(0) catalyst.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed reactions, the general order of halide reactivity is I > Br > Cl > F.[4][6] This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group.[7]

-

Carbon-Bromine (C-Br) Bond: Possesses a lower bond dissociation energy (average ~290 kJ/mol) compared to the C-Cl bond.[7]

-

Carbon-Chlorine (C-Cl) Bond: Possesses a higher bond dissociation energy (average ~340 kJ/mol).[7]

This intrinsic difference in bond strength dictates that the C5-bromo position is the more reactive site and will preferentially undergo oxidative addition to a palladium(0) catalyst under standard cross-coupling conditions.[1][8] This allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations.[6]

Achieving a reaction at the less reactive C2-chloro position typically requires more forcing conditions, such as higher temperatures, and specialized catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are known to be effective for activating robust C-Cl bonds.[9][10]

The inherent reactivity difference enables a sequential, one-pot functionalization strategy, a highly valuable tool in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as these positions can best stabilize the negative charge of the Meisenheimer intermediate.[2][11]

In this compound, the C2-chloro substituent is highly activated towards SNAr because it is ortho to the electron-withdrawing nitrogen atom.[1][2] The C5-bromo position is less activated for SNAr as it is meta to the nitrogen. Therefore, under SNAr conditions (e.g., reaction with strong nucleophiles like alkoxides, thiolates, or amines at elevated temperatures), substitution is expected to occur preferentially at the C2 position.[12][13]

Reactivity of Ancillary Functional Groups

The 4-Ethoxy Group

The ethoxy group at the C4 position is generally stable under the conditions used for palladium-catalyzed cross-coupling and many SNAr reactions. However, it is an important directing group. As an electron-donating group through resonance, it can influence the electron density of the ring.

Under harsh acidic or specific enzymatic conditions (e.g., with cytochrome P450 enzymes), O-dealkylation can occur, converting the ethoxy group into a hydroxyl group, thus forming the corresponding pyridone tautomer.[14][15][16] This transformation is a consideration in drug metabolism studies but is not a typical synthetic route unless specifically desired.[17]

The Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity. The nitrogen can be protonated in acidic media or alkylated to form pyridinium salts. It's also important to recognize that the pyridine nitrogen can act as a ligand and coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[9] The choice of a suitable, often bulky, ancillary ligand on the palladium center can mitigate this effect by sterically hindering the coordination of the pyridine substrate.

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points. As a senior scientist, I must emphasize that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for each specific substrate combination to achieve maximum yield and purity.[18]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position

This procedure details the selective formation of a C-C bond at the more reactive C5-bromo position.

Workflow Diagram:

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).[9]

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).[18]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[9][19]

-

Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours.[19]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[18]

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[18]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[18]

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Bromo Position

This protocol details the selective formation of a C-N bond, again leveraging the higher reactivity of the C5-bromo position.[20][21]

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., XPhos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).[6][9]

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[9]

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 8-16 hours.[6]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).[1]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]

Data Summary: Reaction Conditions

The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity in cross-coupling reactions. The following table summarizes typical starting conditions for various transformations.

| Reaction Type | Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | C5-Br | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 85-95 | 70-95[9][19] |

| Suzuki-Miyaura | C2-Cl | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100-110 | 65-90[9] |

| Buchwald-Hartwig | C5-Br | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 75-98[9] |

| Buchwald-Hartwig | C2-Cl | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 70-90[6][9] |

| Sonogashira | C5-Br | Pd(PPh₃)₄ (5) | - | Et₃N (2.0) | DMF | 60-80 | 60-88[8][9] |

| SNAr (Amination) | C2-Cl | - | - | DIPEA (2.0) | DMF / EtOH | 80-120 | 50-85[1] |

Conclusion

This compound is a strategically valuable intermediate whose reactivity is governed by a predictable hierarchy. The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions under mild conditions due to the inherent weakness of the C-Br bond. Conversely, the C2-chloro position is activated towards nucleophilic aromatic substitution and requires more robust catalyst systems for cross-coupling. The 4-ethoxy group and pyridine nitrogen remain largely unreactive under these conditions but play a crucial role in modulating the electronic properties of the ring. A thorough understanding of these principles, as outlined in this guide, empowers researchers to design and execute complex synthetic routes with high levels of control and chemoselectivity, accelerating the discovery and development of novel chemical entities.

References

- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFw7LGz5WjXFGJ7MZMQ_N-E8VPx4rU1TcCKBAH0CApVhl77q-HLzbYR77b0ANNpj3JR9LviCpDVYQDEY1Zh1jxhI1Af_lAxn5KlgjvYYAlHpfqpE2RZrVDI7MrpULH5jj002zkWTuZBHtX6FOt-olpNYkRipdWZ2ssxwJttHMt6CgjcuSVGgnpgkQJ1QQsQq0tQeGkVsxih_kd-QzthNnbHB18NFVMut2co78AHaPc2FAKkC3FofiMtw==

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDp8ENcC4dY5Y5b_7Ps7Fos1ximpr-TyFsd1AwKRBhH0y-1WGRuC236rz3eFNt4OiJJxANILjCSlqxD4mi2g1eylbz6OlqsR5LIwz2in1_Duo3A7PQ_YlnCUEhEmTCN3tJpzeLYe31ldLOccXzQzaO864eo-0A-lUIzaTpCTFi7BdRqxpzsk93hsOFwuybTSEfFM3IhbD6YdPhOo6EqcB6SZyREOVEzD0Etf0OKF41cWVHQhEMeWg1MA==

- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRTKiGos-jX6aLOwF2H2vM_nXB-x31KtxD35w2ygepsZVnTGzPcjqzE7iBixPJ4UgvzA_pYfiqIo33VNvjPa581XQPUXIbT5mqukR0qFN_tATBPJSQKYK01HpCIJXMiEIQiN20aQ4916LTduBgGJp6nNBChDivImxG-qXiEWvHKK0IKPa4G-l6Fniyp_3K9K_7XfIivFwUI5StAp-X_yeK3rBR2boZWbqDJX5C2DesquFaQvb2wbw=

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM5R3vBFDjjL-1N156boPn6ssxuKLYP-yJUBzi_ZJlSA850MmBrfXI7xF7lliy0FZ9LLgvnyzB3kM8uHxSHghaYW2n9W91HdBZoxVdMB8apyoWCNUtSaj4-ce05-roMORI9A8QiEb_ihQvGW47MRLY4MWvAIQBl_getWBGo0pdQXnmTRL_MRurlbnwyQg-rR0mUhpyYtp2M-xKK_vha5-cYvWpqbydVfoJP00fl99exo5xX5ckZlmJXhtlbhjL2gVmUSR6Ij17Hg==

- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4RkajQgbCRJwkx7GzRi9wKpF1h2SgXMvzmqIqYfkvhIWGXVh1_JHjZ9pVwPoLk3xr3RdS4YE5EuXB4vrDxPwUAueRpcmXVSDDBkVXoTgaiXkpM51QCbTI4nyswRnXoytaOCfeBvmMtHzjHOummluBProZvyb4LqCTvQ2wjvG6QkE8twWTqNrxz4CDrWRyLwxC8CyvzUmw1Z9UprA3Kp2ABi0OhMQa0dVEVHcX1xRJ7Nm-xdS0SPbAUJ61TCIhMnC6O8DmB7CD65conDn3LvtReqpIGsWyooPElqBnB-lneRMMEYBVZT-OQx8AipfYZfppRvmhciKJQfXjpbNpXik_

- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - ChemicalBook. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3zXej4UacmW9IpwurXSjNGRNB39jYge3Dy87z8cMlaRGrr7k3nQoARAcoyEEZnh7aIyTyaumtTA0g2zt6_SuMNpLs5DfQGQ5tgACLf0dMY6v5CRVbLKSQR1eszY7XHazeMjdCdbYMpZbUAelauRISPm0JTIRCUZ05hjPLloXdTPLy1ysmq7kr

- How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ - Guidechem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLdwuDcYGXpanLfVHxu5YhNQbHULuvHbjlYQxMpOdrwoKWDHAhjhe9RwlZlQi7tvfYNWgIUURy-eyuryjLdRlfDJl9Qn3yYxXJMAKSFZWedrqoApZ4Po5hccwvfj0xOaBML8BEiwS2ak2U-ADCFpV8mQsaeQMc2V5V0di7zFxvw5uV-9nqSCKzL64=

- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6qwEUFK6KZjGZ83JLmGj6ezEcfko2y_Pd09BRFixGezxGVTgN16LjS8DXCO7-7q1SvKhh1K_SiG9FEYW2F-AkiKYcPOC5hCfh8K1YtgdSfxwAOzzVW558WRIpCE1f_oUZlI1oG9dwN-_H1UDFUMDN2AhDzzf71frD3HIPyRWwJYEpHSdLhqByS5Ai_PDaos3dhHLWEiEobtB0HYVvpYFX-O7zMzzaVQ==

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHei6gjXnCPjGRg1DvFjqMVaaYaCduo9JeK2-BT9UNIyig29nBY7uCvt4GO7h20_ghv16Xoujq9jqM641F-1K7TaVbvJ34ByYNRDNx_y5ZfXJawAus0WKqCPzW34YUqhAvgGa7rDbpGmUVjzsZGiMMiw_cI9S6Up9B6iqxa2ywsSADTyCVotbhisHYWAih6tJJdzWF6AUZ8Tj_H2uKF9sQn-y1dAGtlfIR38inNLyVqfFZS7oQrdwLQUmYXZ0KPBaIzOzAoS05w6s-BOtp7ichQ3cQmsxnFsJIR1SRhUo27vhLCDWZ9atwRPJ9PA1t9qpi__hG8tXZy3nD1baagF9Ckr-H2y-rajAjmO86LtKCjJCdI-NeVQL6hB5OrLuS5Q==

- Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjHSsPazzIMRF5d2qiVNq8KALAVahzFUBxTYTM5WO2rZrnK1mR4vU7YO1KV11F6TEdJQ9aRb9ZlJU8Aripaxuk7-IrDvoyNBMlK_yb5pkncXK-K0dOhfx8thcUPu8QmINL7M3u0kufP5oDQ7cS_AHVpg5JUCJTOEAsWHg=

- Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET3P4Y1BtQzz9g-HAslSGFzYn2ryV06tetOzl75Abz1JZmo2WXd6Y-Csb9Sqcm424_XMpGI5coVt8IHTbOzEAVut0pD3UrVN_vyqNvKZMmFezxqNccDFwnmuhkI3-nW5D4sOPOHkRrBE1nenGZS6fVnSpnRdWYFsR4UEcR

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1jd_3eeHdiDZCN3-jUhB-lRval0zBy_6tS5RmdkVvIEs-TBRk3SEq8CTIHk6O0Sjyz00hfssgAi_W4ZIQJJEvJjNOQiTT2nj1k7wmzTN0uXoGAEPXMdMKyS8iKKfwdTHPf_U0iISx5vw4M2-LsU2AtmmiLTrNYjb0_MhKiKd708_0cA7A3etKN0tpfQ8KoyWPdSk1lqvg3ZuOJCxP7B88d7ymKeU9kzz7FKNqNFI3Gd4lp6xIiISZHVUT6d4XTk8RkzTEeX3eE7YDCYyFf2Gsuaw4vld5Qxs6yx2Vi8EP9UELDU4WOA==

- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz29KEMeprIs_iIzl8iaQRPgDHpS2ZnEPrzLfv0LxMothK_CQMIWYBXKoWCeJBd1tIoRp7x8GYI5pXtlhYDBE_hkFIid6i8lUuHZnNaKH0ej-EOxTQZcvTpmPWV30kvHRh9prMIYUwfRpUYQ0S0Cf1jzVqkTN4GRUpXtL5uvfDffn0g9uJGZ_Ld4u-wh8tsloIfJST2mRoamLjFRKg3KCrRc--09l1h3-4k6nAj9fzFqMrqc4=

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7HhqmijIsWZP_iAXiJdZMNbyRm3PfmhlqtLKYPaZCXJlGQrnIPR8HlJHJL4EPgp8FeeFFRYqT07bLRQVZ2PSx_Lnr_gP9xgkPd8h5tlTv2I8aQNLHiVabkyV6rqoF-gqi1g==

- nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrn-h3cqnHmoRu8c8fAav7rKKkUzEUIVrV6HDqVACnvSehHQ_sjOgwJpRJ-JocYNGbuxVSJU8bpaKo05FqDLSzTqduCK9u9p5LkrJPISfNIJrz310QLpruuHEzAocJMXalf2EJjWM=

- Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt5LGto-wdnmNAU51dVpyVtFsE82t733MRRgMdPb2RfEs0zAWhFUSeUGVc5zDVNNMHfR7OXGyA4NxTyfpn9XzZKn2N3gpg4JuG_PZxo4V2JhEsuyPFHjkRhr9QY__tMT11RmLDFlI=

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmortQCMxuLgLAu_SBoaiB_16MkTD5kOI5bdWJ5jx3-siu8TgAKfGhYKNRcQvNWtnfm1d-Ubar659WwgC0KLU52B5K76sgQdqUwE5DkK5OUEPqijpdeHulcxomYE1wX2gtxV1tp6gJUrHKyNRSY5tSyx3SAI9zDCZ71ALgB9g3-0Z1DYvhs-cbOL8=

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_VT_u8NAPdlQAIIQRcXlbXJ4sJSTCXxPqDrc1CZdaI7pNNh8EDWAmyJjkmRKiVkRoF8od-ZBmUN5soLIdWaafEOB-cWv4F03zp05cYgSSJeGpXYy9goMf9uP-gXbE5__SVc3wFCVltgYFrG8=

- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwsLHyDobavqMfOhxwFpviMVe2pXWqvVeOlb3FwFi6x85Z-kPs-eA6iTiEIZQhTEwYODQlu_9TWNL-XfkKxTo241f_HUUlD2H__JkBaUTqyGer28IITWXymAc7wocH9s9Tx4Xp_qIcii77W58o6r3bizw48IHuoefpEqXERrfWC-QYL_3xYVAenAy8ZfwxTXwVuILBAxHV6yvYYtJiGGUrF1v-CTrh1wAIZVRfNPyeOf3LEw24H_n4XD3FuU-JoOWDNGqHGfuu1Q==

- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvitaEpY5S4Z28Clit3k1sW8j1CeidlG3NDPW9VfOwISV_N_JZSGmArXEKfeeAv6PWHPDHxpxagV2XwB7zFGC4Jy185Vk1gyXkW4-m_vaPUsWPMbMI1v84fL0QEkCQBPluI7CKI3RJNsYjsETU183Tl-B4O36kBFh6oeoeRzfGoIeztkcsmCvNflor8oe3jQLIup8-8Tl_xRN8lttHPEBbK9VUVFsweYazJJtIJQ7N4ECCpM0CG_EbXQ3Q2B0urdrjuC9JEQwKrOkOTxD8N9POhEhpaVgcNURCK8yNw-dUZEpZ3hPx2kjQ8Hy7SO41tvdzFG-vMYlV-rllKRjS4CxASZwHE-10

- A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPy82R7ShcYnPLeNWKVHgOd5y_YMAtnGf0ySkkY2hFZph1gf_afIeWAzxqFZ7E9pJo90uIPVi1M--iWODP5KAtZgmmDscExqiGOTpOuG5vRcOwqbpROqtKtUJPZj23ny29kefLLUeAFBnfppBpv9ir2rP-g4qrLwMrtPtKRAJ8cZfn88R5j5d9M5GO-F0uXuyl7jwGPMXPypOe8NGKhKlVB4gOIJbh_2CcWGsJHQnzs4s=

- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUN8N-lEHoIR5HWH1lXHPAz1kgN2Foe6ybC87JoMe0ypRyoHbQpyLwtuxLD0tblaAhy__7ipU0XHvYt17iFpnulFkQD2vDNbAPEEk94P9FdOC08MKTC5gQ7mN4VWlx7LFyWmGqYpRlaR76hWZy0Q3gCVb67_AVYziU7UnAZKPxqEfziAzYWmDCzcIh5AgAqhnxPDpgefsg1C4KgMwMrrY3Pstf1VU1sQ==

- O-dealkylation shown for the... - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElm2GdiAdMks4ROizWRcmqxfYHxlmyAs9UfNkYjP-8cglIFH4wF0nthO0D-07eriSiEpoiuTdKtuZmkF81uAE9L9zEXLIxcP3co1HJ7Brv4a_zBOrtD9eqqMRexsVlCBxH6Oilp9XFDpEnO9tFl9kuzl04zfYRlC-s4y_DpBYHIZyKRwzusnNuO5jWLuLhdgolB8rQ_OUK_D4SWIchT0dsYJZc-RK627Kp6_qjwxoIQdwnWadcArC0g3eMetcLs8U5i0fn

- O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOz5gAMl49QV14kZw_gqaCvMznjeIWlrJ3giasniiUkPf77Hil1RBWhNiefeHM0430AVFwo-CYTqA8nbx_aDlPXdnHSel7gSPvGvQp6rdQdQKSZ7mVf5AfbF8JngzuV4ahN7A=

- Partitioning between N-dealkylation and N-oxygenation in the oxidation of N,N-dialkylarylamines catalyzed by cytochrome P450 2B1 - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCKf_xDe0QHoG00tAy5sTwoReTznu_nPmEto5xmLCjvFwONB-oz5VpEOvjMx8p3aeehnwMG9aIuVle6X31ImL98m0yituagqP9iJQVf-nTAE1cpxLz9YmJgM7CxAiHheuBnzQ=

- 7-Alkoxyquinoline O-dealkylation by Microsomes From Human Liver and Placenta - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUh9LtdXf9iGdotUDxXA0qLabb1pPUu7yuHG7CwoDuRGOSJDhGCJ0Q43yg4BGpwhVL3XAltsjJXNukCgT5MF-t5z2Q_cnQUuReYujxyrESQgXaO3PbbYnkFhC7Ks1N0Jib-So=

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7-Alkoxyquinoline O-dealkylation by microsomes from human liver and placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Partitioning between N-dealkylation and N-oxygenation in the oxidation of N,N-dialkylarylamines catalyzed by cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyridine: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

5-Bromo-2-chloro-4-ethoxypyridine has emerged as a highly valuable and versatile heterocyclic building block in the field of drug discovery and medicinal chemistry. Its strategic arrangement of three distinct functional handles—a reactive bromine atom, a chlorine atom amenable to substitution, and a modulating ethoxy group—on an electron-deficient pyridine core provides medicinal chemists with a powerful platform for sophisticated molecular engineering. This guide offers an in-depth exploration of the synthesis, physicochemical properties, and unique reactivity of this compound. We will dissect the principles of chemoselectivity that govern its functionalization, providing detailed mechanistic insights and field-proven experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Through a case study approach, this whitepaper illustrates its practical application in the synthesis of complex, biologically active molecules, underscoring its significance for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Value of a Multifunctional Pyridine Core

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its inherent metabolic stability make it a desirable motif in drug design. This compound capitalizes on this core, presenting a unique trifecta of reactive sites. This multi-functional nature allows for a programmed, stepwise approach to molecular elaboration, enabling the systematic exploration of chemical space around a central scaffold.

The true synthetic power of this building block lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the C5 position is inherently more reactive towards oxidative addition in palladium-catalyzed processes than the carbon-chlorine bond at the C2 position.[1][2] Conversely, the C2 position, activated by the adjacent ring nitrogen, is the prime site for nucleophilic aromatic substitution (SNAr).[3][4] This predictable chemoselectivity is the cornerstone of its utility, allowing chemists to dictate the sequence of bond-forming events with a high degree of control.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical properties is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 52311-48-5 | [5] |

| Molecular Formula | C₇H₇BrClNO | [5] |

| Molecular Weight | 236.49 g/mol | Calculated |

| Appearance | Typically an off-white to yellow solid | General Supplier Data |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | General Lab Experience |

Note: Detailed experimental data such as melting point and boiling point are not consistently reported across public domains and should be determined empirically for a specific batch.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound is defined by the selective reactions that can be performed at its C2 and C5 positions.

Caption: Chemoselective functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C-Br bond is the primary site for palladium-catalyzed reactions due to its lower bond dissociation energy compared to the C-Cl bond.[6] This allows for the selective introduction of carbon and nitrogen substituents.

This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[7] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[7][8]

-

Causality: The choice of a Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst is common for C-Br couplings on heteroaromatic systems as they offer a good balance of reactivity and stability.[2] A weak inorganic base like K₂CO₃ is often sufficient to facilitate the transmetalation step without causing degradation of sensitive substrates.[2]

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[9] The mechanism is similar to the Suzuki coupling but involves the coordination of an amine to the palladium center after oxidative addition, followed by deprotonation and reductive elimination to form the C-N bond.[9][10]

-

Causality: This reaction often requires a stronger, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine and facilitate its coordination to the palladium complex.[1] The selection of specialized phosphine ligands (e.g., BINAP, Xantphos) is critical to stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting.[10][11]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro substituent is highly susceptible to displacement by nucleophiles. This reactivity is driven by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[12][13][14]

-

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the chlorine atom, forming a tetrahedral Meisenheimer intermediate.[12] This step is typically rate-determining. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group.[13]

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, alcohols (alkoxides), and thiols (thiolates), making this a powerful method for introducing diverse functional groups at the C2 position.[4]

Application in Medicinal Chemistry: Synthesis of Dapagliflozin Intermediate

The strategic functionalization of halogenated pyridines and pyrimidines is critical in drug synthesis. A notable example is the synthesis of Dapagliflozin, an SGLT2 inhibitor for treating type-2 diabetes. A key intermediate in its synthesis is 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[15] While this specific example involves a phenyl ring instead of a pyridine, the synthetic logic of utilizing a bromo-chloro aromatic core is directly analogous and highlights the industrial relevance of this substitution pattern. The synthesis involves a Friedel-Crafts reaction followed by reduction, demonstrating how the bromo-chloro scaffold is carried through multiple steps to be used for later-stage couplings.[15][16]

The this compound building block allows for similar synthetic strategies. For instance, a Suzuki coupling at the C5 position could install a complex aryl or benzyl group, followed by a nucleophilic substitution at the C2 position to introduce a key pharmacophoric element, or vice versa. This sequential and controlled approach is fundamental to building complex drug molecules efficiently.

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

Objective: To couple an arylboronic acid with this compound at the C5-position.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv.)

-

1,4-Dioxane and Water (4:1 ratio), degassed

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and K₂CO₃ (2.5 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloro-4-ethoxypyridine product.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine at the C2-Position

Objective: To displace the C2-chloro atom with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv.)

-

Amine (1.2 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.

-

Reagent Addition: Add the amine (1.2 equiv.) followed by DIPEA (2.0 equiv.). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically ~80 °C for ethanol) and stir.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

-

Isolation: If no precipitate forms, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the 2-amino-5-bromo-4-ethoxypyridine derivative.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[17][18] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][19]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a premier building block for medicinal chemists. Its well-defined and predictable chemoselectivity provides a robust platform for constructing complex molecular architectures through sequential, controlled functionalization. The ability to perform palladium-catalyzed cross-coupling reactions selectively at the C5-bromo position while reserving the C2-chloro position for nucleophilic aromatic substitution (or vice versa) offers unparalleled strategic flexibility. By mastering the reactivity of this scaffold, researchers can significantly streamline the synthesis of novel pyridine-based compounds, accelerating the path toward the discovery and development of next-generation therapeutics.

References

-

Gong, P. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Retrieved from [Link]

- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

LookChem. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS). Retrieved from [Link]

- Google Patents. (n.d.). CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane.

- Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved from [Link]

-

ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 52311-48-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 16. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]

- 17. 5-bromo-2-chloro-4’-ethoxydiphenylmethane Safety Data Sheets(SDS) lookchem [lookchem.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Bromo-2-chloro-4-ethoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4-ethoxypyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its solubility characteristics in various organic solvents are critical for its effective use in reaction design, purification, and formulation. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications. This guide is designed to bridge the gap between theoretical understanding and practical application, ensuring scientific integrity and reproducibility.

Understanding the Molecular Architecture: A Foundation for Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be miscible. An analysis of the molecular structure of this compound provides key insights into its expected solubility profile.

Molecular Structure:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Temperature-controlled shaker or stirrer

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analysis instrumentation)

Procedure:

-

Temperature Equilibration: Place the organic solvent and a container of solid this compound in a temperature-controlled environment (e.g., water bath, incubator) set to the desired experimental temperature. Allow them to equilibrate for at least one hour.

-

Preparation of a Supersaturated Solution: In a sealed vial, add an excess amount of solid this compound to a known volume of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in the temperature-controlled shaker or on the stirrer. Agitate the slurry for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial. This step should also be performed at the experimental temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe that has been pre-warmed or pre-cooled to the experimental temperature. Immediately pass the solution through a syringe filter (also at the experimental temperature) into a clean, tared vial. This step is critical to remove any undissolved microparticles.

-

Quantitative Analysis:

-

Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose. Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Chromatographic Method (e.g., HPLC): Accurately dilute the filtered saturated solution with a known volume of the mobile phase. Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

-

Calculation of Solubility: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Implicit Solubility from Synthetic Procedures

| Solvent Class | Examples of Solvents Used in Relevant Syntheses | Implied Solubility |

| Chlorinated Solvents | Dichloromethane (DCM) | Good |

| Ethers | Tetrahydrofuran (THF), Dioxane | Good |

| Esters | Ethyl acetate | Good |

| Aromatic Hydrocarbons | Toluene | Moderate to Good |

| Alcohols | Ethanol, Isopropanol | Moderate to Good |

| Amides | N,N-Dimethylformamide (DMF) | Good |

This table is a compilation of solvents mentioned in various synthetic protocols for related compounds and should be used as a qualitative guide.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, validated experimental protocol, researchers and drug development professionals can confidently generate the precise solubility data required for their specific applications. The information presented herein is intended to facilitate more efficient process development, purification, and formulation, ultimately accelerating the pace of research and innovation.

References

- General principles of solubility are widely covered in organic chemistry textbooks. For a comprehensive overview, refer to standard texts such as "Organic Chemistry" by Paula Yurkanis Bruice or "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

- Experimental methods for solubility determination are detailed in various analytical chemistry resources.

5-Bromo-2-chloro-4-ethoxypyridine structural analogues and derivatives

An In-depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyridine: Synthesis, Reactivity, and Applications of its Structural Analogues and Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant number of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and amenability to functionalization make it a privileged structure for the design of novel therapeutics. This guide focuses on a highly versatile, polysubstituted building block: This compound . The strategic placement of two distinct halogen atoms (bromine and chlorine) and an electron-donating ethoxy group provides a platform for selective, sequential chemical modifications. We will provide an in-depth analysis of the reactivity of this scaffold, detail validated experimental protocols for its derivatization, and explore the application of its analogues in drug discovery, particularly in the context of Structure-Activity Relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel molecular entities.

The this compound Core: Physicochemical and Structural Profile

Understanding the fundamental properties of the core scaffold is critical for designing synthetic routes and purification strategies. While extensive experimental data for the exact this compound is not widely published, we can extrapolate key properties from closely related and well-characterized analogues like 5-Bromo-2-chloro-4-methylpyridine.[2]

Physicochemical Data Summary

The following table summarizes the expected physicochemical properties, which are crucial for determining appropriate reaction conditions, solvent selection, and purification methods.

| Property | Expected Value / Characteristic | Significance in Experimental Design |

| Molecular Formula | C₇H₇BrClNO | Confirms elemental composition. |

| Molecular Weight | ~236.49 g/mol | Essential for stoichiometric calculations in reaction setups. |

| Appearance | Likely a light yellow solid or liquid | Provides a preliminary check for material identity and purity.[2] |

| Melting Point | Expected to be in a low range (e.g., 25-40 °C) | Influences handling and storage conditions.[2] |

| Boiling Point | > 200 °C at 760 mmHg | Suggests that purification by distillation would require reduced pressure.[2] |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane) | Guides the choice of reaction and purification solvents. |

| LogP | ~2.5 - 3.0 | Indicates moderate hydrophobicity, relevant for extraction and chromatography.[2] |

Structural Validation: A Self-Validating Workflow

The structural integrity of the core scaffold and any subsequent derivatives must be rigorously confirmed. A multi-technique approach is standard practice, providing a self-validating system for structural elucidation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the ethoxy group protons (a triplet and a quartet) and a singlet for the lone aromatic proton on the pyridine ring. ¹³C NMR will provide signals for each of the seven unique carbon atoms, with chemical shifts influenced by the attached substituents.

-

Mass Spectrometry (MS) : This technique is crucial for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, providing unambiguous confirmation of the elemental composition.[3]

-

X-ray Crystallography : For solid derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity, bond angles, and spatial orientation of the substituents.[3]

The diagram below illustrates the typical analytical workflow for validating the structure of a synthesized derivative.

Caption: Standard workflow for synthesis and structural validation.

Differential Reactivity: A Platform for Selective Functionalization

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. This chemoselectivity allows for a programmed, stepwise approach to building molecular complexity. The electron-deficient nature of the pyridine ring, amplified by the halogens, activates the scaffold towards specific reaction classes.

Position C5 (Bromo): The Gateway for C-C and C-N Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[4] This principle is the cornerstone of selectivity for this scaffold. The C5-bromo position is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C2-chloro position.

-

Suzuki-Miyaura Coupling : Enables the formation of carbon-carbon bonds, allowing the introduction of a vast array of aryl and heteroaryl moieties. This is critical for probing hydrophobic pockets in protein targets.[5]

-

Buchwald-Hartwig Amination : Forms carbon-nitrogen bonds, introducing primary or secondary amines.

-

Sonogashira Coupling : Creates carbon-carbon triple bonds by coupling with terminal alkynes.

Position C2 (Chloro): The Site for Nucleophilic Substitution

The chlorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the adjacent ring nitrogen.[4] This provides an orthogonal reaction pathway to the palladium-catalyzed chemistry at C5.

-

SNAr with Amines : Primary and secondary amines can readily displace the chloride, forming 2-aminopyridine derivatives, a common motif in kinase inhibitors.

-

SNAr with Alkoxides/Thiolates : Allows for the introduction of alternative ether or thioether linkages.

Under more forcing conditions or with specific catalyst systems, the C2-chloro position can also participate in Buchwald-Hartwig amination, particularly after the C5 position has already been functionalized.[5]

The following diagram illustrates the strategic options for derivatization based on this differential reactivity.

Caption: Differential reactivity of the C5-Br and C2-Cl positions.

Validated Experimental Protocols

The following protocols are generalized methodologies adapted from procedures for structurally similar halosubstituted heterocycles.[4][5] They serve as a robust starting point for optimization and must be conducted by trained personnel under appropriate safety precautions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C5-bromo position.

Causality : The choice of a palladium catalyst (like Pd(PPh₃)₄) and a base (like Na₂CO₃) is standard for Suzuki couplings. The solvent system (e.g., Dioxane/Water) facilitates the dissolution of both organic and inorganic reagents. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.

Step-by-Step Methodology :

-

Reagent Preparation : To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 eq.).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water.

-

Reaction : Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the displacement of the C2-chloride with an amine.

Causality : This reaction leverages the inherent electrophilicity of the C2 position. It is often performed at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate. A polar aprotic solvent like DMSO or NMP is typically used.

Step-by-Step Methodology :

-

Reagent Preparation : In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMSO).

-

Amine Addition : Add the desired primary or secondary amine (1.5 - 2.0 eq.). A non-nucleophilic base like diisopropylethylamine (DIPEA) may be added if the amine salt is used or to scavenge the HCl byproduct.

-

Reaction : Heat the mixture to 100-140 °C.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-